molecular formula C6H10F2O2 B13213623 4,4-Difluoro-3-methoxyoxane

4,4-Difluoro-3-methoxyoxane

Cat. No.: B13213623
M. Wt: 152.14 g/mol
InChI Key: RUBZNRMSRLZKDA-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-methoxyoxane: is an organic compound with the molecular formula C₆H₁₀F₂O₂ It is characterized by the presence of two fluorine atoms and a methoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,4-Difluoro-3-methoxyoxane typically involves the fluorination of appropriate precursors. One common method is the reaction of 4,4-difluoro-3-hydroxyoxane with methanol in the presence of a strong acid catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of advanced fluorination techniques, such as electrochemical fluorination, can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-3-methoxyoxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The oxane ring can be reduced to form corresponding alcohols or ethers.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include fluorinated derivatives with different functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alcohols and ethers.

Scientific Research Applications

4,4-Difluoro-3-methoxyoxane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-methoxyoxane involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The methoxy group can act as a nucleophile or electrophile, depending on the reaction conditions. The oxane ring provides structural rigidity, which can influence the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

    4,4-Difluoro-3-hydroxyoxane: Similar structure but with a hydroxyl group instead of a methoxy group.

    4,4-Difluoro-3-methylthiooxane: Similar structure but with a methylthio group instead of a methoxy group.

    4,4-Difluoro-3-ethoxyoxane: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness: 4,4-Difluoro-3-methoxyoxane is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct chemical properties

Properties

Molecular Formula

C6H10F2O2

Molecular Weight

152.14 g/mol

IUPAC Name

4,4-difluoro-3-methoxyoxane

InChI

InChI=1S/C6H10F2O2/c1-9-5-4-10-3-2-6(5,7)8/h5H,2-4H2,1H3

InChI Key

RUBZNRMSRLZKDA-UHFFFAOYSA-N

Canonical SMILES

COC1COCCC1(F)F

Origin of Product

United States

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